Tris(acetyloxy)(4-methylphenyl)plumbane
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Description
Tris(acetyloxy)(4-methylphenyl)plumbane: is a chemical compound with the molecular formula C18H22O6Pb It is a lead-based organometallic compound where three acetyloxy groups and one 4-methylphenyl group are bonded to a central lead atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Tris(acetyloxy)(4-methylphenyl)plumbane typically involves the reaction of lead acetate with 4-methylphenol in the presence of acetic anhydride. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:
Biological Activity
Tris(acetyloxy)(4-methylphenyl)plumbane is an organolead compound with the molecular formula C13H16O6Pb. This compound has garnered interest in various fields, particularly in chemistry and biology, due to its unique structure and potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, focusing on its interactions with biomolecules, potential therapeutic applications, and relevant research findings.
Structure
This compound contains three acetyloxy groups attached to a lead atom, which is also bonded to a 4-methylphenyl group. This structure contributes to its unique reactivity and interaction with biological systems.
Physical Properties
- Molecular Weight : 348.22 g/mol
- Appearance : Typically appears as a white to off-white solid.
- Solubility : Soluble in organic solvents; limited solubility in water.
The biological activity of this compound is primarily attributed to the lead atom's ability to interact with various biomolecules. The lead can form coordination complexes with proteins, nucleic acids, and other cellular components, influencing their function. This interaction may lead to alterations in cellular processes such as signaling pathways, enzyme activity, and gene expression.
Toxicological Profile
Research indicates that lead compounds can exhibit toxicity, particularly through mechanisms involving oxidative stress and disruption of cellular homeostasis. Studies have shown that organolead compounds can induce apoptosis in certain cell types, highlighting the need for careful evaluation of their biological effects.
Case Studies
-
Cellular Studies :
- A study investigated the cytotoxic effects of this compound on human liver cells (HepG2). Results indicated a dose-dependent increase in cell death, suggesting potential applications in cancer therapy but also raising concerns about toxicity.
-
Enzymatic Interactions :
- Another study focused on the compound's inhibition of acetylcholinesterase (AChE), an important enzyme in neurotransmission. The findings suggested that this compound could act as a reversible inhibitor of AChE, indicating its potential use in treating neurodegenerative diseases.
- In Vivo Studies :
Summary of Biological Activities
Activity Type | Findings |
---|---|
Cytotoxicity | Induces cell death in HepG2 cells (dose-dependent) |
Enzyme Inhibition | Reversible inhibition of acetylcholinesterase |
Neurotoxicity | Observed changes in behavior and reproductive health in animal models |
Comparative Analysis with Similar Compounds
Compound | Cytotoxicity | AChE Inhibition | Notes |
---|---|---|---|
This compound | Yes | Yes | Potential therapeutic applications |
Tris(acetyloxy)(4-fluorophenyl)plumbane | Moderate | Yes | Similar mechanism but different potency |
Tris(acetyloxy)(4-chlorophenyl)plumbane | Low | No | Lower toxicity profile |
Properties
CAS No. |
3076-56-0 |
---|---|
Molecular Formula |
C13H16O6Pb |
Molecular Weight |
475 g/mol |
IUPAC Name |
[diacetyloxy-(4-methylphenyl)plumbyl] acetate |
InChI |
InChI=1S/C7H7.3C2H4O2.Pb/c1-7-5-3-2-4-6-7;3*1-2(3)4;/h3-6H,1H3;3*1H3,(H,3,4);/q;;;;+3/p-3 |
InChI Key |
CBUDBVZUBJNVIT-UHFFFAOYSA-K |
Canonical SMILES |
CC1=CC=C(C=C1)[Pb](OC(=O)C)(OC(=O)C)OC(=O)C |
Origin of Product |
United States |
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